Product packaging for H-Tyr-NH2 hcl(Cat. No.:CAS No. 53559-18-5)

H-Tyr-NH2 hcl

Cat. No.: B613030
CAS No.: 53559-18-5
M. Wt: 180,21*36,45 g/mole
InChI Key: YDIMJFKFXYQUBZ-QRPNPIFTSA-N
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Description

Overview of Tyrosine Derivatives in Chemical Biology

Tyrosine, a non-essential amino acid, is a fundamental building block in biological systems, serving as a precursor for neurotransmitters, hormones, and melanin. ontosight.ai Its derivatives, compounds structurally related to tyrosine, are of immense interest in chemical biology and medicinal chemistry. ontosight.ai These derivatives can be synthesized through various methods, including chemical synthesis, enzymatic biocatalysis, and microbial fermentation. frontiersin.org

Researchers modify the structure of tyrosine to create derivatives with unique properties. These modifications can include the addition of functional groups, incorporation into cyclic peptides, or the creation of conformationally constrained analogues. ontosight.ailsu.edu Such alterations can enhance biological activity, improve stability, and provide tools for studying complex biological processes. lsu.eduacs.org For instance, tyrosine derivatives are used to probe receptor binding sites, study enzyme kinetics, and develop new therapeutic agents. vulcanchem.comontosight.ai The strategic incorporation of these unnatural amino acids into peptides is a key strategy for developing new therapeutic peptides with improved bioactivity and pharmacokinetic profiles. acs.org

Significance of H-Tyr-NH2 HCl as a Research Compound

In peptide synthesis, this compound serves as a valuable building block. vulcanchem.com Its C-terminal amide is a common feature in many biologically active peptides, and incorporating this moiety can be crucial for mimicking the structure and function of natural peptides. researchgate.netacs.org The hydrochloride salt form generally enhances the compound's solubility in aqueous solutions, making it easier to handle in various experimental settings. vulcanchem.com

The presence of the primary amine, the phenolic hydroxyl group, and the C-terminal amide makes this compound a versatile tool for creating more complex molecules and for studying structure-activity relationships in peptide-based research. vulcanchem.com

Historical Context and Evolution of Research on Tyrosine Amides

The study of amino acids and their derivatives has a long history, with tyrosine itself first being discovered in 1846. wikipedia.org Research into amino acid amides, including tyrosine amides, has evolved alongside the broader field of peptide chemistry. Initially, the focus was on the fundamental synthesis and characterization of these compounds.

With the advent of solid-phase peptide synthesis (SPPS), the demand for and interest in amino acid derivatives, including amides, grew significantly. This technique, which revolutionized the way peptides are made, relies on the availability of protected amino acid building blocks. The development of greener and more efficient synthetic methods, such as aqueous-based synthesis, continues to be an active area of research, aiming to reduce the environmental impact of peptide production. researchgate.netunibo.it

Historically, research has also focused on understanding the structural role of the C-terminal amide group in peptides. Studies have shown that this amidation can significantly influence the conformation and biological function of peptides. researchgate.net For example, the C-terminal amide is crucial for the binding affinity of certain endogenous peptides like endomorphin-2. acs.org More recently, tyrosine amides have been investigated as components of potential therapeutics, such as Rho-kinase inhibitors. google.com

Current Research Landscape and Emerging Areas for this compound

The current research landscape for this compound and related tyrosine amides is diverse and expanding. A significant area of focus is in the development of novel peptide-based therapeutics. vulcanchem.com The conjugation of amino acids and peptides to other bioactive molecules is a promising strategy for creating new drugs with enhanced properties. nih.gov

Furthermore, there is a growing interest in developing sustainable and environmentally friendly methods for peptide synthesis. unibo.it This includes the use of water as a solvent and the development of new catalytic systems. researchgate.netacs.org The synthesis of tyrosine derivatives using green chemistry principles is an active area of investigation. rsc.org

Emerging applications for tyrosine derivatives include their use in the development of advanced materials. For example, tyrosine-based poly(ester amide)s are being explored for targeted drug delivery systems. researchgate.net The ability to precisely control the chemical structure of these polymers allows for the creation of materials with specific and tunable properties.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 53559-18-5
Molecular Formula C9H13ClN2O2
Molecular Weight 216.66 g/mol
Appearance White crystalline powder
Synonyms L-Tyrosinamide hydrochloride

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13ClN2O2 B613030 H-Tyr-NH2 hcl CAS No. 53559-18-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c10-8(9(11)13)5-6-1-3-7(12)4-2-6;/h1-4,8,12H,5,10H2,(H2,11,13);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIMJFKFXYQUBZ-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)N)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669542
Record name L-Tyrosinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53559-18-5
Record name L-Tyrosinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Modifications for H Tyr Nh2 Hcl and Its Analogs

Peptide Synthesis Strategies Involving H-Tyr-NH2 HCl

The incorporation of this compound into peptide chains is a fundamental aspect of creating complex peptide structures. Different synthetic methodologies offer unique advantages in terms of efficiency, scalability, and purity of the final product.

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-Phase Peptide Synthesis (SPPS) is a widely utilized technique for the creation of peptides, including those containing tyrosinamide. vulcanchem.com This method involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. peptide.com The use of SPPS allows for the precise control of the peptide sequence and is amenable to automation. lsu.edu

A key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with easy removal of these excess reagents and byproducts by simple filtration and washing. lsu.edu This simplifies the purification process compared to solution-phase methods. For the synthesis of peptide amides, such as those ending with a tyrosinamide residue, specific resins like the Rink amide resin are often employed. ub.eduresearchgate.net The synthesis of Kisspeptin-10, for example, utilizes a Rink amide resin in an Fmoc-based SPPS strategy. researchgate.net

The general workflow of SPPS involves several key steps:

Attachment of the first protected amino acid (in this case, a tyrosine derivative) to the solid support. vulcanchem.com

Deprotection of the α-amino group. vulcanchem.com

Coupling of the next protected amino acid in the sequence. vulcanchem.com

Repetition of the deprotection and coupling steps until the desired peptide sequence is assembled.

Cleavage of the completed peptide from the resin and removal of any side-chain protecting groups. ub.edu

Various coupling reagents, such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt), are used to facilitate the formation of the peptide bond. vulcanchem.com The choice of protecting groups for the amino acid side chains is crucial to prevent unwanted side reactions. vulcanchem.com

A study on the synthesis of Leu-enkephalinamide (H-Tyr-Phe-Gly-Gly-Leu-NH2) demonstrated the use of p-Nitrobenzyloxycarbonyl (pNZ) as a temporary Nα-protecting group in SPPS. ub.edu This strategy, combined with tert-butyl (tBu) side-chain protecting groups, was carried out on a Rink amide resin. ub.edu

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains a valuable method, particularly for large-scale production and the synthesis of shorter peptides or peptide fragments. google.comgoogle.com In this approach, all reactions are carried out in a solution, and the intermediate products are isolated and purified after each step.

A significant challenge in solution-phase synthesis is the potential for racemization, especially during the coupling of amino acid derivatives. Research into the synthesis of a kyotorphin (B1673678) derivative, IbKTP-NH2, highlighted this issue. luxembourg-bio.com The coupling of Nα-acylated tyrosine with arginine was found to be prone to racemization. luxembourg-bio.com To address this, various coupling reagents were investigated, and 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) was identified as being effective in preventing racemization during the amide bond formation. luxembourg-bio.com

The synthesis of a tetrapeptide, H-Tyr-D-Ala-Phe(F)-Phe-NH2, has been achieved through a fragment synthesis (2+2) approach in solution. google.com This method involves preparing intermediate dipeptide fragments in parallel and then coupling them together. google.com This strategy was reported to be simpler for manufacturing and purification on a large scale compared to stepwise synthesis. google.com

Enzymatic Synthesis of Tyrosine Amide-Containing Peptides

Enzymatic peptide synthesis offers a green and highly selective alternative to traditional chemical methods. nih.govqyaobio.com This approach utilizes enzymes, such as proteases, to catalyze the formation of peptide bonds under mild conditions, often without the need for extensive side-chain protection. nih.govqyaobio.com This chemo- and stereoselectivity helps to avoid racemization. qyaobio.com

Papain and α-chymotrypsin are two enzymes that have been used for the synthesis of tyrosine-containing peptides. nih.govacs.org For instance, papain has been used to synthesize poly(L-tyrosine) from L-tyrosine ethyl ester hydrochloride. nih.gov α-Chymotrypsin is known to cleave peptide bonds on the carboxyl side of hydrophobic amino acids like tyrosine, and under specific conditions, this reaction can be reversed to form peptide bonds. qyaobio.com

The efficiency of enzymatic synthesis is influenced by factors such as pH, temperature, and the nature of the solvent. nih.gov The choice of the acyl donor and nucleophile is also critical for a successful synthesis. researchgate.net

Role of Protecting Groups in this compound Synthesis

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the reactive functional groups of the amino acids. lsu.edu In the synthesis of peptides containing H-Tyr-NH2, the key functional groups that require protection are the α-amino group, the C-terminal carboxyl group (which is amidated in the final product), and the hydroxyl group of the tyrosine side chain.

Common protecting groups for the α-amino function include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). researchgate.netub.edu The choice between Boc and Fmoc strategies dictates the conditions used for deprotection throughout the synthesis. The Fmoc group, for instance, is base-labile and typically removed with piperidine (B6355638) in DMF, while the Boc group is acid-labile and removed with acids like trifluoroacetic acid (TFA). peptide.comub.edu

For the tyrosine side-chain hydroxyl group, a variety of protecting groups can be employed. The tert-butyl (tBu) group is commonly used in Fmoc-based SPPS. researchgate.net Other protecting groups for the phenol (B47542) group of tyrosine have also been explored. acs.org

The use of orthogonal protecting groups is a key concept in complex peptide synthesis. Orthogonal protecting groups can be removed under different conditions without affecting each other, allowing for site-specific modifications of the peptide chain. For example, the p-Nitrobenzyloxycarbonyl (pNZ) group has been used as a temporary Nα-protecting group that is orthogonal to t-butyl-based side-chain protecting groups. ub.edu The pNZ group can be removed under neutral conditions, which can be advantageous in preventing side reactions like diketopiperazine and aspartimide formation that can occur under the basic conditions used for Fmoc removal. ub.edu

Table 1: Common Protecting Groups in Tyrosine-Containing Peptide Synthesis

Functional Group Protecting Group Abbreviation Deprotection Conditions
α-Amino 9-Fluorenylmethyloxycarbonyl Fmoc 20% Piperidine in DMF
α-Amino tert-Butyloxycarbonyl Boc Trifluoroacetic Acid (TFA)
α-Amino p-Nitrobenzyloxycarbonyl pNZ 6 M SnCl2, 1.6 mM HCl/dioxane in DMF
Tyrosine Hydroxyl tert-Butyl tBu Trifluoroacetic Acid (TFA)
Tyrosine Hydroxyl Benzyl Bzl Catalytic Hydrogenolysis, HF

Derivatization and Analog Design

The derivatization of this compound and the design of its analogs are crucial for developing new therapeutic agents and research tools with improved properties such as enhanced stability, receptor specificity, and bioavailability. vulcanchem.com

Derivatization can involve modifications at the N-terminus, the C-terminus, or the side chain of the tyrosine residue. For example, the N-terminus can be acylated, and the C-terminal amide can be modified. google.com The hydroxyl group of the tyrosine side chain offers a site for various chemical modifications. rsc.org

The design of analogs often involves substituting one or more amino acids in a peptide sequence to probe structure-activity relationships. For instance, in the development of antiviral prodrugs, tyrosinamide has been used as a promoiety that is later cleaved to release the active drug. nih.govbiorxiv.org USC-087 is a tyrosinamide prodrug of (S)-HPMPA, and its analog, USC-093, is a homoserinamide analog. nih.govbiorxiv.org

Stereoisomeric Analogue Synthesis and Evaluation

The stereochemistry of amino acids is critical for the biological activity of peptides. vulcanchem.com The synthesis and evaluation of stereoisomeric analogues, where one or more L-amino acids are replaced by their D-isomers, is a common strategy in medicinal chemistry to develop peptides with altered properties.

In one study, stereoisomeric prodrugs of an antiviral agent were synthesized. USC-093, a homoserinamide analog of a tyrosinamide prodrug, and its D-homoserinamide analogue, USC-093D, were synthesized and evaluated. nih.govbiorxiv.org The synthesis started from Boc-protected L-homoserine or D-homoserine lactone. nih.govbiorxiv.org The in vitro evaluation showed that the D-stereoisomer, USC-093D, exhibited lower EC50 values against certain adenovirus strains compared to the L-isomer, USC-093. nih.govbiorxiv.org However, in an in vivo hamster model, altering the stereochemistry did not significantly improve the efficacy of the orally administered prodrug. nih.gov

Another example involves the synthesis of four stereoisomeric dipeptide analogues of the natural product SB-219383, which are inhibitors of bacterial tyrosyl tRNA synthetase. nih.gov These syntheses involved the preparation of densely functionalized hydroxylamine-containing amino acids from sugar-derived cyclic nitrones. nih.gov The evaluation of these stereoisomers revealed that one of the four was a potent and selective inhibitor, suggesting an analogous stereochemistry to the natural product. nih.gov

Table 2: Comparison of Stereoisomeric Prodrugs

Compound Stereochemistry of Promoieties In Vitro Activity (EC50 vs. Ad5) In Vitro Activity (EC50 vs. Ad6)
USC-093 L-homoserinamide 30-70 nM 1-6 nM
USC-093D D-homoserinamide 30-70 nM 1-6 nM

Conformationally Constrained Analogues in Peptide Research

The inherent flexibility of small linear peptides often results in a high entropic penalty upon binding to a biological target, which can decrease binding affinity. mdpi.com To overcome this, researchers introduce conformational constraints to pre-organize the peptide into its bioactive conformation, thereby reducing the loss of conformational entropy upon binding. mdpi.com This strategy can lead to enhanced potency, prolonged biological activity, increased enzymatic stability, and improved receptor specificity. nih.gov The design of such analogues is often guided by the structural information of the peptide bound to its target, obtained from techniques like X-ray crystallography and NMR spectroscopy. acs.org

Strategies to constrain peptide conformations include local constraints, such as introducing bulky substituents or modifying the peptide backbone, and global constraints, like cyclization. slideshare.netchapman.edu For tyrosine and its derivatives like H-Tyr-NH2, constraining the side chain's torsional angles (χ1 and χ2) is a key focus. For instance, a series of 2′,6′-dimethyl-β-methyl-tyrosines were synthesized to exhibit restricted rotation around their Cβ-Cγ bonds, providing tools to study the role of side chain dynamics in peptide-receptor interactions. capes.gov.br

Cyclization is a widely used technique to create rigid structures. This can be achieved by forming covalent bonds between side chains, between a side chain and the main chain, or in a head-to-tail fashion. mdpi.comchapman.edu For example, a series of conformationally constrained cyclic somatostatin (B550006) analogues containing tyrosine were designed to achieve high potency and specificity for μ-opioid receptors. nih.gov One such analogue, D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 (CTOP), demonstrated high affinity and exceptional selectivity for μ-opioid receptors. nih.gov Similarly, constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 were synthesized using a 4-amino-2-benzazepin-3-one (Aba) scaffold to mimic a peptide turn, which resulted in significant shifts in affinity and selectivity for μ- and δ-opioid receptors. nih.govresearchgate.net

However, the introduction of constraints does not always lead to improved activity. In a study involving peptides binding to the Cbl(TKB) domain, constraining the peptide backbone into the bound conformation was beneficial, but constraining both the backbone and the side chain proved to be detrimental to binding affinity. This highlights that a degree of flexibility at the binding interface can be crucial, and the design of constrained analogues must be carefully considered. mdpi.com

Table 1: Examples of Conformationally Constrained Tyrosine Analogues

Analogue/PeptideType of ConstraintResearch Focus/FindingReference
2′,6′-dimethyl-β-methyl-tyrosinesLocal constraint (steric hindrance)Restricted rotation about the Cβ-Cγ bond, useful for studying side-chain dynamics in peptide-receptor interactions. capes.gov.br
D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 (CTOP)Global constraint (side-chain to side-chain cyclization)A somatostatin analogue with high affinity (IC50 = 3.5 nM) and exceptional selectivity for μ-opioid receptors. nih.gov
Tricyclic tyrosine analogueGlobal constraint (tricyclic system)Designed as a scaffold for SH2 domain ligands, constraining χ1 and χ2 angles to mimic the bound conformation of phosphotyrosine. acs.org
Analogues with 4-amino-2-benzazepin-3-one (Aba) scaffoldLocal constraint (dipeptide mimic)Incorporated into dermorphin (B549996) analogues, inducing significant shifts in affinity and selectivity for opioid receptors. nih.govresearchgate.net
Cyclized VSL-12 peptide (V[SLARRPLPPLP])Global constraint (side-chain to C-terminal cyclization)Showed comparable binding affinity to the Src SH3 domain as the linear version, providing a template for optimization. chapman.edu

Site-Specific Modifications and Their Impact on Research Outcomes

Site-specific modification of the H-Tyr-NH2 scaffold or its inclusion in larger peptides is a fundamental strategy to probe structure-activity relationships (SAR) and enhance desired properties. peptifinder.com These modifications can target the phenolic hydroxyl group, the aromatic ring, the α-amino group, or the C-terminal amide. academie-sciences.fr

Modification of the α-amino group is a common approach. For instance, coupling chlorambucil (B1668637) to the α-amine of m-hydroxyphenyl–tyrosinamide via a spacer chain produced tyrosinamide–chlorambucil derivatives. academie-sciences.fracademie-sciences.fr Another strategy involves the synthesis of methoxy-substituted tyramine-based amides by coupling various hydroxyl-substituted benzoic and cinnamic acids. mdpi.com These modifications have been explored for their potential as tyrosinase inhibitors. The research found that derivatives bearing a cinnamic acid moiety generally showed higher inhibitory activity than those with a benzoic acid moiety. mdpi.com For example, 2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate (B77674) (Ph9) was identified as a potent mushroom tyrosinase inhibitor with an IC50 of 0.059 nM. mdpi.com

The phenolic hydroxyl group and the aromatic ring are also key targets for modification. Chemical modification studies using tyrosine-alkylating agents like tetranitromethane (TNM) have shown that the tyrosine residue is involved in ligand binding to dopamine (B1211576) D1 and D2 receptors. nih.gov In the design of Src kinase inhibitors, replacing tyrosine residues with mimics or modifying their side chains led to significant changes in activity. scispace.com For example, substituting a tyrosine with 4-nitrophenylalanine in the peptide Ac-CIYKYY resulted in a derivative, Ac-CIYKF(4-NO2)Y, with a 750-fold increase in inhibitory activity against Src kinase. scispace.com This indicates that the electronic properties of the aromatic ring are critical for the interaction.

Furthermore, modifications can be achieved through enzymatic methods. Tyrosinase, for example, can catalyze the site-specific modification of tyrosine residues on a protein surface, allowing for conjugation with other molecules like fluorescent dyes or polyethylene (B3416737) glycol (PEG). nih.gov A tyrosinase from Streptomyces avermitilis (SaTYR) has been shown to be highly active against surface tyrosine residues, extending the scope of this protein modification strategy. nih.gov

Table 2: Impact of Site-Specific Modifications on Tyrosine Derivatives

Original Structure/PeptideModificationSite of ModificationImpact on Research OutcomeReference
m-hydroxyphenyl–tyrosinamideCoupling with chlorambucil-aminoalkanoic acidα-Amino groupCreated potential targeted chemotherapy agents. academie-sciences.fracademie-sciences.fr
Tyramine (B21549)Coupling with hydroxyl-substituted benzoic and cinnamic acidsAmino groupProduced potent tyrosinase inhibitors; cinnamic acid derivatives were more active. mdpi.com
Dopamine ReceptorsAlkylation with tetranitromethane (TNM)Tyrosine residues in receptor proteinCaused a loss of ligand binding, implicating tyrosine in the binding site. nih.gov
Ac-CIYKYYReplacement of Tyrosine with 4-NitrophenylalanineAromatic side chainIncreased inhibitory potency against Src kinase by 750-fold. scispace.com
Surface Tyrosine ResidueEnzymatic conjugation with fluorescent dye or PEGPhenolic hydroxyl groupDemonstrated highly efficient and site-specific protein bioconjugation using SaTYR tyrosinase. nih.gov

Incorporation of Unnatural Amino Acids

The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy in chemical biology and drug discovery. nih.gov UAAs are non-proteinogenic amino acids that can be chemically synthesized or found in nature but are not one of the 20 canonical amino acids. bitesizebio.comqyaobio.com Their inclusion in peptides containing a tyrosinamide moiety or its analogues can confer a range of beneficial properties, such as enhanced metabolic stability against proteolysis, improved receptor binding, and controlled conformational states. nih.govqyaobio.com

There are several methods for incorporating UAAs into peptides. For smaller peptides, standard solid-phase peptide synthesis (SPPS) is commonly used, where the desired UAA is simply added as another building block. google.comlabpartnering.org For larger proteins, genetic code expansion techniques have been developed. These methods typically rely on an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair that is engineered to uniquely recognize the UAA and incorporate it in response to a specific codon, often a nonsense codon like the amber stop codon (UAG). plos.org This has been successfully applied in various organisms, including E. coli and even in Mycobacterium tuberculosis, to incorporate a variety of tyrosine analogues like p-azidophenylalanine (a photocrosslinker) and p-iodophenylalanine (containing a heavy atom). plos.org

The types of UAAs used in place of or in addition to tyrosine are diverse. They can be simple derivatives like D-amino acids, which can increase resistance to proteases, or more complex structures designed to act as probes or to introduce novel chemical functionality. nih.gov For example, fluorescent unnatural amino acids have been derived from protected diiodo-L-tyrosine via palladium-catalyzed Heck couplings. researchgate.net These fluorescent UAAs can be incorporated into peptides to study cellular functions and biological mechanisms. researchgate.net Another example is the creation of unnatural phenylalanine, tyrosine, and tryptophan residues through a Rh(III)-catalyzed three-component carboamidation reaction, which allows for the modular synthesis of unnatural peptides. acs.orgnih.gov

The rationale for incorporating UAAs is often to create peptidomimetics—molecules that mimic the structure and function of peptides but have improved drug-like properties. peptifinder.comwikipedia.org By systematically replacing canonical amino acids with UAAs, researchers can fine-tune the pharmacological profile of a peptide, potentially improving its selectivity, potency, and bioavailability. qyaobio.com

Table 3: Examples of Unnatural Amino Acids Related to Tyrosine

Unnatural Amino AcidStructural FeaturePurpose/Application in ResearchReference
p-azidophenylalanine (pAzpa)Azido groupPhotocrosslinking to identify protein-protein interactions. plos.org
p-benzoylphenylalanine (pBpa)Benzophenone groupPhotocrosslinking agent. plos.org
p-iodophenylalanine (pIpa)Iodine atomHeavy atom for X-ray crystallography; can be used to regulate gene expression. plos.org
3,5-DifluorotyrosineFluorine atoms on the aromatic ringUsed to probe the protein matrix's influence on the residue's reduction potential. mit.edu
Stilbene and meta-phenylenevinylene (m-PPV) bearing UAAsExtended conjugated systemsFluorescent probes for biological studies. Derived from diiodo-L-tyrosine. researchgate.net
L-kynurenineAn unusual amino acid found in the antibiotic DaptomycinContributes to the overall structure and biological activity of the cyclic lipopeptide. nih.gov

Biological and Pharmacological Research Applications

Receptor Interaction Studies

H-Tyr-NH2 HCl and its derivatives serve as foundational structures in the investigation of ligand-receptor interactions. The tyrosine residue is a common feature in many endogenous peptides, and modifications to the tyrosinamide template allow researchers to probe the binding pockets of various receptors.

The N-terminal tyrosine residue is a critical pharmacophore for the majority of opioid ligands. Consequently, this compound and its analogs are frequently employed in the study of opioid receptor binding and selectivity. Research in this area often involves synthesizing derivatives of this compound and evaluating their affinity for different opioid receptor subtypes, such as the mu (µ), delta (δ), and kappa (κ) receptors.

For instance, studies on endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2), a potent and selective endogenous µ-opioid agonist, have utilized truncated analogs to understand the structural requirements for receptor binding. mdpi.comnih.gov The C-terminally truncated version, H-Tyr-Pro-Phe-NH2, was found to have a mu-opioid receptor binding affinity with an inhibition constant (Ki) of 46.3 nM. mdpi.com This demonstrates the importance of the tyrosinamide moiety in maintaining interaction with the receptor.

Furthermore, modifications to the H-Tyr-NH2 core are central to developing ligands with specific selectivity profiles. By altering the amino acid sequence following the initial tyrosine, researchers can shift the affinity of the resulting peptide towards a particular receptor subtype. For example, the dermorphin (B549996) tetrapeptide, H-Tyr-d-Ala-Phe-Gly-NH2, is the minimal segment of the potent µ-selective opioid peptide dermorphin that retains full opiate-like activity. nih.govresearchgate.net Systematic changes to this sequence have led to the development of ligands with varying affinities for both µ- and δ-opioid receptors. nih.gov

The development of biased opioid ligands, which preferentially activate G-protein signaling pathways over β-arrestin recruitment, is a key area of research aimed at creating safer analgesics. mdpi.com These studies often involve the synthesis and evaluation of novel analogs built upon the tyrosinamide scaffold to understand how structural modifications influence downstream signaling pathways. frontiersin.orgnih.gov

Table 1: Opioid Receptor Binding Affinities of Tyrosinamide-Containing Peptides

Compound Receptor Binding Affinity (K_i or IC_50)
H-Tyr-Pro-Phe-NH₂ µ-opioid K_i = 46.3 nM mdpi.com
H-Tyr-D-Ala-Gly-Phe-NH₂ µ-opioid K_i = 2.8 nM mdpi.com
H-Tyr-D-Ala-Gly-Phe-NH₂ δ-opioid K_i = 300 nM mdpi.com
Endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH₂) µ-opioid IC_50 = 3.9 nM mdpi.com

The melanocortin receptor system, which includes five G-protein coupled receptors (MC1R-MC5R), is involved in a wide range of physiological processes. nih.govnih.gov The endogenous agonists for these receptors, such as α-melanocyte-stimulating hormone (α-MSH), contain a core pharmacophore sequence of His-Phe-Arg-Trp. nih.gov However, the N-terminal tyrosine residue of related peptides is also recognized as important for receptor interaction.

Research has utilized tyrosinamide-based peptide templates to develop ligands with varying affinities and activities at melanocortin receptors. nih.govgoogle.com For example, chimeric peptides combining elements of agouti-related protein (AGRP), an endogenous antagonist, with a tyrosinamide template have been synthesized to probe the binding sites of the MC3R and MC4R. google.comgoogle.com These studies are crucial for understanding the structural basis of agonist versus antagonist activity at these receptors, which are targets for drugs treating obesity and other metabolic disorders. nih.gov

The serotonin (B10506) (5-HT) system is complex, with numerous receptor subtypes that are targets for a wide array of therapeutics. The interaction between the opioid and serotonergic systems is well-documented, and ligands that modulate both systems are of significant interest. wikipedia.org While direct binding studies of this compound at 5-HT receptors are not extensively reported, the tyrosinamide scaffold is relevant in the context of developing multi-target ligands. The structural similarities between certain pharmacophores for opioid and 5-HT receptors allow for the design of molecules with affinity for both.

Substance P (SP) is a neuropeptide that preferentially binds to the neurokinin-1 (NK1) receptor. wikipedia.orgjneurology.com The C-terminal region of Substance P is crucial for its binding affinity. termedia.pl While this compound itself is not a primary ligand for the NK1 receptor, the tyrosinamide structure is a component of more complex peptides investigated in this context. For instance, studies on endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2) have revealed that this peptide, in addition to its high affinity for the µ-opioid receptor, can also interact with the Substance P 1-7 binding site. acs.org This cross-reactivity highlights the utility of tyrosinamide-based peptides in exploring the ligand-binding domains of various G-protein coupled receptors.

In receptor binding studies, several key parameters are determined to quantify the interaction between a ligand and a receptor. These include the inhibition constant (K_i), the equilibrium dissociation constant (K_D), and the maximum number of binding sites (B_max). umich.edu

K_i (Inhibition Constant): This value represents the concentration of a competing ligand that will bind to half of the available receptors. It is calculated from the IC50 value (the concentration of a drug that inhibits a specific biological response by 50%) using the Cheng-Prusoff equation. termedia.pl For example, the K_i of H-Tyr-Pro-Phe-NH₂ for the µ-opioid receptor was determined to be 46.3 nM. mdpi.com

K_D (Equilibrium Dissociation Constant): The K_D is the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. A lower K_D value indicates a higher binding affinity. umich.edu Saturation binding experiments are performed to determine K_D. For example, in studies of a radiolabeled C-terminal substance P analogue, the K_D was found to be 7.1 ± 2.2 nM. termedia.pl

B_max (Maximum Number of Binding Sites): This parameter indicates the total concentration of receptors in a given tissue or cell preparation, typically expressed as fmol/mg of protein. umich.edu In the same study of the substance P analogue, the B_max was calculated to be 257 ± 46 fmol/mg protein. termedia.pl

These parameters are crucial for characterizing the pharmacological profile of new ligands and for understanding the structure-activity relationships of tyrosinamide-based compounds.

Table 2: Binding Parameters for Various Ligands

Ligand Receptor/Binding Site Parameter Value
H-Tyr-Pro-Phe-NH₂ µ-opioid K_i 46.3 nM mdpi.com
Radiolabeled C-terminal Substance P analogue NK1 Receptor K_D 7.1 ± 2.2 nM termedia.pl
Radiolabeled C-terminal Substance P analogue NK1 Receptor B_max 257 ± 46 fmol/mg protein termedia.pl
Endomorphin-1 Non-opioid site in rat brain K_d1 0.4 ± 0.1 nM jpp.krakow.pl
Endomorphin-1 Non-opioid site in rat brain B_max1 119.6 ± 18.5 fmol/mg protein jpp.krakow.pl
Endomorphin-1 Non-opioid site in rat brain K_d2 8.2 ± 1.4 nM jpp.krakow.pl
Endomorphin-1 Non-opioid site in rat brain B_max2 432.5 ± 83.7 fmol/mg protein jpp.krakow.pl

Substance P Receptor Binding Investigations

Enzymatic Interactions and Metabolic Pathways Research

This compound and its derivatives are also utilized in studies of enzymatic interactions and metabolic pathways. The tyrosine residue is a substrate for various enzymes, and its amide and hydrochloride forms can influence these interactions.

The metabolism of tyrosine is a key biochemical pathway, and understanding how derivatives like tyrosinamide are processed is important for drug development. wikipathways.orgisotope.com The liver is a major site for the metabolism of many amino acids, though some, including tyrosine, have significant metabolic pathways outside the liver. google.com

One of the most well-studied enzymes that interacts with tyrosine and its derivatives is chymotrypsin (B1334515). Chymotrypsin is a digestive enzyme that preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids, including tyrosine. wikipedia.orglibretexts.org In biochemical assays, derivatives like N-acetyl-L-tyrosinamide are used as substrates to study the kinetics and mechanism of chymotrypsin activity. caltech.edu The hydrolysis of the amide bond in these substrates can be monitored to determine enzyme efficiency. wikipedia.org

Furthermore, tyrosinamide has been employed as a ligand in the in vitro selection of DNA aptamers. researchgate.net These studies aim to identify nucleic acid sequences that can specifically bind to small molecules like tyrosinamide, which serves as a mimic for the amino acid tyrosine. Such aptamers can then be used to develop biosensors or to modulate the activity of tyrosine-dependent enzymes. researchgate.netresearchgate.net

Research has also explored the interaction of heme with tyrosine-based protein motifs, revealing that heme can inhibit the enzymatic activity of certain proteins. nih.gov These investigations contribute to a broader understanding of how small molecules can regulate enzyme function through interactions with specific amino acid residues.

Influence on Neurotransmitter Synthesis and Regulation

L-tyrosine is a fundamental precursor for the synthesis of catecholamine neurotransmitters, including dopamine (B1211576) and norepinephrine. nih.govnih.gov The conversion is initiated by the enzyme tyrosine hydroxylase, which is the rate-limiting step in this pathway. nih.gov Research has shown that the administration of tyrosine can increase the levels of these neurotransmitters and may help mitigate the effects of stress. nih.govnih.gov

In this context, this compound and other tyrosinamide derivatives are utilized in neuroscience research to probe and modulate neurotransmitter systems. ontosight.aibiosynth.com Their structural analogy to tyrosine allows them to interact with biological systems involved in neurotransmitter synthesis and regulation. Studies on related peptide-like drugs, such as Noopept (an analogue of proline and glycine (B1666218) dipeptide), which also has affinity for dopamine and serotonin receptors, highlight the research interest in using amino acid derivatives to influence neurotransmitter systems. biosynth.com The abnormal alteration of neurotransmitters is linked to numerous neurological diseases, making compounds that can influence these pathways valuable for research. rsc.org

Peptidases and Metabolic Stability Research

A significant challenge in the development of peptide-based therapeutics is their rapid degradation in the body by peptidases. nih.gov These enzymes cleave peptide bonds, leading to a short biological half-life and limited bioavailability. Research focuses on strategies to improve the metabolic stability of peptides, including chemical modifications. nih.gov

The C-terminal amidation present in this compound is a common and effective strategy to increase resistance to certain peptidases, such as carboxypeptidases, which recognize and cleave the C-terminal carboxyl group of peptides. This modification is a key reason for its use in metabolic stability studies. Research on endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2) analogues, for example, demonstrates that modifications to the peptide structure, including the use of D-amino acids instead of the natural L-amino acids, can enhance stability against enzymatic degradation. researchgate.net Similarly, studies on other peptide analogues have shown that backbone methylation can significantly increase metabolic half-life, reducing the risk of first-pass metabolism. acs.org this compound serves as a foundational component or a reference compound in studies aiming to understand and improve the metabolic stability of novel peptide drug candidates.

Tyrosine Metabolism in Specific Conditions (e.g., PKU, CKD)

The metabolism of tyrosine is significantly altered in certain medical conditions, making it a focus of clinical and biochemical research.

Phenylketonuria (PKU): PKU is an inborn error of metabolism where the enzyme phenylalanine hydroxylase is deficient, preventing the conversion of phenylalanine to tyrosine. researchgate.netnih.gov This leads to an accumulation of phenylalanine and a relative deficiency of tyrosine. nih.gov Consequently, tyrosine can become a conditionally essential amino acid for individuals with PKU, who must follow a strict phenylalanine-restricted diet. nih.govebsco.com Tyrosine supplementation is often a part of managing PKU, and derivatives like this compound are of research interest in this field.

Chronic Kidney Disease (CKD): In patients with CKD, the conversion of phenylalanine to tyrosine is often impaired. researchgate.netnih.gov The kidney plays a major role in taking up phenylalanine and releasing it as tyrosine. researchgate.netnih.gov In renal failure, this process is reduced, leading to lower plasma tyrosine levels. researchgate.netnih.gov This raises the possibility that tyrosine may become an essential amino acid for patients with advanced CKD. researchgate.netnih.gov Research into tyrosine kinetics and the use of tyrosine derivatives is crucial for understanding and potentially managing the nutritional requirements in these patients. nih.gov

Enzymatic Degradation and Half-Life Studies

The enzymatic degradation of peptides and their derivatives determines their biological half-life. This compound, by having a C-terminal amide, is protected from cleavage by carboxypeptidases. However, it can still be degraded by other enzymes. For instance, L-malyl-L-tyrosinamide can be deamidated by the enzyme chymotrypsin. google.com

Half-life studies are critical for evaluating the potential of therapeutic peptides. Research often involves creating derivatives of a lead compound and assessing their stability in various biological media, such as intestinal homogenate or plasma. For example, studies on prodrugs have shown that incorporating an N-alkyl amide into a tyrosinamide moiety can significantly enhance enzymatic stability. nih.gov Research on modified dipeptides has also quantified the impact of specific structural changes on metabolic half-life, as shown in the table below.

Table 1: Impact of Methylation on the Metabolic Half-Life (t1/2) of H-Phe-Phe-NH2 Analogues in Rat Liver Microsomes. acs.org
CompoundModificationHalf-Life (t1/2) in minutes
1 (Reference)H-Phe-Phe-NH21.4
2N-Me-Phe-Phe-NH270
3Phe-N-Me-Phe-NH219
5N-Me-Phe-N-Me-Phe-NH239

This table illustrates how structural modifications, such as methylation on the peptide backbone, can dramatically increase metabolic stability compared to the parent compound.

Cellular and Molecular Mechanism Investigations

Signaling Pathway Modulation

Tyrosine residues play a critical role in cellular signaling through post-translational modifications, most notably phosphorylation. Tyrosine phosphorylation by protein kinases is a key step in signal transduction, regulating the activity of numerous enzymes and receptors. wikipedia.org this compound and its derivatives are used as tools to investigate these pathways.

For example, research has shown that the Focal Adhesion Kinase (FAK) signaling pathway, a non-receptor tyrosine kinase pathway, is crucial for various cellular processes. scielo.br Studies have demonstrated that FAK activation, marked by phosphorylation at specific tyrosine residues (e.g., Tyr397), can be modulated by external factors and is involved in cell invasion by pathogens. scielo.br Furthermore, the Mitogen-Activated Protein Kinase (MAPK) pathway, which involves a cascade of phosphorylation events on serine, threonine, and tyrosine residues, is fundamental in regulating processes like autophagy and apoptosis. nih.gov As a tyrosine analog, tyrosinamide can be employed in studies to explore the role of tyrosine-dependent signaling in these complex cellular events. ontosight.ai

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. These studies involve synthesizing a series of analogues by systematically modifying parts of a lead molecule and then evaluating their biological effects, such as receptor binding affinity or enzyme inhibition. ontosight.ai

This compound often serves as a component or a starting point in the SAR studies of peptides, particularly those where a tyrosine residue is critical for activity. The tyrosine side chain (the hydroxyphenyl group) and the N-terminal amino group are often key pharmacophores for opioid peptides like endomorphins and dynorphins. nih.govnih.gov

SAR studies on [des-Arg7]Dynorphin A analogues, for instance, have explored how modifications at the N-terminus, including replacing the Tyr residue, can dramatically alter binding affinity and switch a compound from an agonist to an antagonist at the κ opioid receptor (KOR). nih.gov Similarly, SAR studies on endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2) have shown that the stereochemistry of each amino acid is crucial for high-affinity binding to the μ-opioid receptor. researchgate.net

Table 2: Structure-Activity Relationship of [des-Arg7]Dynorphin A-(1-9)-NH2 Analogues at the κ Opioid Receptor (KOR). nih.gov
CompoundStructureKOR Binding Affinity (Ki, nM)
2H-Tyr-Gly-Gly-Phe-Leu-Arg-Ile-Arg-Pro-NH20.43
3H-Tyr-Gly-Gly-Phe-Leu-Arg-Ile-Arg-Lys-NH20.07
4MDP-Gly-Gly-Phe-Leu-Arg-Ile-Arg-Pro-NH263
6MDP-Gly-Gly-Phe-Leu-Arg-Ile-Arg-Lys-NH2230

This table demonstrates how modifications, such as replacing the N-terminal Tyr with MDP or altering the 9th amino acid, significantly impact receptor binding affinity, a key aspect of SAR studies. MDP stands for (2S)-2-methyl-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid.

Conformational Analysis and its Biological Implications

The three-dimensional structure, or conformation, of a molecule is critical to its biological function, dictating how it interacts with biological targets like receptors and enzymes. dergipark.org.tr For L-tyrosinamide, the hydrochloride salt of which is this compound, its conformational behavior has been a subject of study to understand its binding mechanisms.

Investigations using isothermal titration calorimetry (ITC) and circular dichroism (CD) have been employed to explore the binding mechanism between L-tyrosinamide and DNA aptamers. colab.wsnih.gov These studies revealed that the binding is an enthalpy-driven process and induces a conformational change in the aptamer. colab.wsnih.gov The interaction is characterized as an "induced fit," where the presence of the ligand (L-tyrosinamide) causes the receptor (the aptamer) to change its shape for a better fit. nih.gov The driving forces behind this interaction include electrostatic interactions, hydrophobic effects, and hydrogen bonding. nih.gov

Key structural features of L-tyrosinamide, specifically the amide group and the phenolic hydroxyl group, play a crucial role in this binding and the associated conformational changes. colab.wsnih.gov Furthermore, the presence of certain ions, such as Mg²⁺, can improve the binding affinity and also contribute to altering the aptamer's structure upon binding. colab.wsnih.gov While the intrinsic conformational landscape of isolated this compound is complex, these studies highlight how its structure dynamically interacts with biological macromolecules, a process fundamental to its potential pharmacological effects. The flexibility of the amino acid side chain and its interaction with the surrounding environment, including solvent molecules, are known to significantly influence the preferred conformation and, consequently, the biological activity. academie-sciences.fr

Cellular Permeability and Transport Mechanisms

The ability of a compound to cross cell membranes is a key determinant of its therapeutic efficacy. The physicochemical properties of this compound and its derivatives influence their cellular permeability. The phenolic group in tyrosine derivatives can result in poor lipid solubility, which may limit their ability to passively diffuse across biological membranes. academie-sciences.fr

To overcome this limitation, researchers have focused on creating prodrugs of tyrosinamide. A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This approach aims to improve properties like solubility, cell membrane penetration, and oral bioavailability. nih.gov For example, modifying tyrosinamide by increasing its lipophilicity has been shown to enhance membrane permeability.

Several studies have demonstrated the success of this strategy. Tyrosinamide has been used as a scaffold for antiviral prodrugs, such as those targeting (S)-1-[3-hydroxy-2-(phosphonylmethoxy)propyl]adenine (HPMPA). nih.gov In one instance, a tyrosinamide prodrug of HPMPA, which included a C-16 alkyl chain to increase lipophilicity, was found to be orally effective in treating a disseminated adenovirus infection in a Syrian hamster model. nih.gov Another study on tyrosine-based prodrugs of antiviral agents found that N-alkyl amide derivatives exhibited the highest enzymatic stability, a desirable trait for a prodrug. nih.gov These findings underscore the role of this compound as a valuable building block for designing derivatives with enhanced transport characteristics and improved pharmacological potential.

In Vitro and In Vivo Pharmacological Evaluations

Analgesic Activity Assessment

While direct studies on the analgesic properties of this compound are not prominent in the available literature, the core tyrosine structure is fundamental to the activity of endogenous opioid peptides, the body's natural painkillers. nih.gov The discovery of opioid receptors, which are the primary targets for potent analgesics like morphine, led to the identification of their natural ligands: opioid peptides. nih.gov

A remarkable feature of "typical" opioid peptides, such as enkephalins and β-endorphins, is their shared N-terminal amino acid sequence: Tyr-Gly-Gly-Phe. nih.gov The tyrosine residue at the beginning of this sequence is considered crucial for their analgesic effect, as it directly interacts with opioid receptors (μ, δ, and κ) to modulate pain signals. nih.gov The activation of these G protein-coupled receptors (GPCRs) by the tyrosine moiety initiates the signaling cascade that leads to pain relief. nih.gov This foundational role of tyrosine in the body's most potent pain-relief system suggests that tyrosinamide and its derivatives could be valuable scaffolds for designing novel analgesic agents that target opioid pathways.

Anti-Diarrhea Activity Research

Currently, there is no scientific literature available that specifically investigates the anti-diarrheal activity of this compound. Research in this area has focused on other agents, such as loperamide, which acts by slowing intestinal movement through interaction with opioid receptors in the gut wall. nih.gov

Antiestrogenic Effects in Cancer Cell Lines

This compound has been utilized as a structural backbone in the development of targeted anticancer agents, particularly for hormone-dependent breast cancers. The strategy involves linking the tyrosinamide moiety to a known chemotherapeutic drug, creating a hybrid molecule designed to selectively target cancer cells. academie-sciences.fracademie-sciences.fr The rationale is that the tyrosine portion of the hybrid may act as a vehicle, mimicking the natural hormone estradiol (B170435) to bind to the estrogen receptor (ER), which is overexpressed in ER-positive breast cancer cells. uqtr.ca This targeted delivery could concentrate the cytotoxic drug at the tumor site, enhancing its efficacy and potentially reducing side effects. uqtr.ca

Derivatives such as m-hydroxyphenyl-tyrosinamide have been coupled with the anticancer drug chlorambucil (B1668637). academie-sciences.fracademie-sciences.fr These tyrosinamide-chlorambucil hybrids were subsequently evaluated for their antiproliferative effects in various female cancer cell lines. uqtr.ca

Table 1: Research on Antiestrogenic and Anticancer Effects of Tyrosinamide Derivatives

Derivative/Concept Cancer Cell Line(s) Key Finding Reference(s)
Tyrosinamide-Chlorambucil Hybrids Breast (ER+), other female cancer cell lines Designed to target the estrogen receptor, mimicking estradiol to deliver a cytotoxic agent. academie-sciences.fracademie-sciences.fruqtr.ca
Antiestrogen Treatment (General) Human Breast Cancer Cells (ER+) Antiestrogens were found to increase the activity of membrane-associated protein tyrosine phosphatases (PTPase), an effect mediated by the estrogen receptor. nih.gov

Furthermore, related research has shown that antiestrogens can increase the activity of protein tyrosine phosphatases in human breast cancer cells, suggesting a mechanistic link between estrogen signaling and tyrosine-related enzymatic activity. nih.gov Studies also indicate that antiestrogens can have a direct inhibitory effect on the growth of ER-positive cells, which is mediated by the estrogen receptor itself. nih.gov

Antimicrobial Properties and Mechanisms

Derivatives of L-tyrosine, the parent amino acid of this compound, have demonstrated significant antimicrobial properties. academie-sciences.fracademie-sciences.fr The effectiveness of these compounds is closely linked to their structural and physicochemical characteristics, such as the length of attached alkyl chains. academie-sciences.fracademie-sciences.fr

Cationic surfactants derived from L-tyrosine esters have been synthesized and screened for their antibacterial activity. nih.gov These compounds generally show greater activity against Gram-positive bacteria than Gram-negative bacteria. academie-sciences.frnih.gov Their mechanism of action is believed to involve an interaction between the positively charged head group of the surfactant and the negatively charged bacterial cell membrane, which leads to disruption of the membrane and subsequent cell lysis. academie-sciences.fr Research has identified a "cut-off effect," where the antibacterial activity increases with the length of the hydrophobic alkyl chain up to an optimal point (typically C12 for Gram-positive and C8/C10 for Gram-negative strains), after which the activity declines. academie-sciences.frnih.gov

More complex peptidomimetics incorporating a 3,4-dihydroxyphenyl scaffold, which is structurally related to tyrosine, have also been investigated. These compounds exhibited potent antimicrobial activity against several pathogenic bacterial strains. nih.gov

Table 2: Antimicrobial Activity of Tyrosine Derivatives

Compound Type Target Organism(s) Activity/Key Finding Reference(s)
L-Tyrosine Alkyl Esters (C12) S. aureus Exhibited high antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 2.6 μM. academie-sciences.fr
Quaternary Ammonium Tyrosine Derivatives (C14) S. epidermidis Showed the highest antibacterial activity with an MIC value of 1.7 μM. academie-sciences.fr
N-acyl tyrosine gemini (B1671429) surfactant B. cereus Better antibacterial activity (MIC = 0.15 mM) compared to its monomeric analogue due to increased hydrophobic interaction with the bacterial membrane. academie-sciences.fr

These findings indicate that this compound is a valuable starting point for the synthesis of novel antimicrobial agents with various mechanisms of action.

Studies on Appetite Regulation and Pain Management

The scientific inquiry into this compound and structurally related peptides has revealed significant insights into the fundamental mechanisms of appetite control and pain modulation. The terminal tyrosine residue is a critical component in many endogenous and synthetic peptides that interact with key receptors in these pathways.

Appetite Regulation:

Research has highlighted the importance of tyrosine in the broader context of neuropeptides that govern energy homeostasis. Neuropeptide Y (NPY) and Peptide YY (PYY) are well-established regulators of food intake, and their structures prominently feature tyrosine. google.com Studies investigating analogs of these peptides aim to develop treatments for appetite control. google.com

Furthermore, direct studies on the dietary inclusion of tyrosine in animal models of obesity have demonstrated its potential to influence metabolic processes. In one study, Wistar rats with diet-induced obesity were fed a diet supplemented with tyrosine. The results indicated that tyrosine supplementation helped normalize triglyceride and LDL levels and visually reduced signs of fatty degeneration in the liver. nih.gov This suggests that increasing the availability of tyrosine, the precursor to this compound, can modulate metabolic parameters associated with obesity. nih.gov The research also points to an anti-inflammatory effect, with tyrosine suppressing the production of several pro-inflammatory cytokines. nih.gov

Table 1: Effects of Tyrosine Supplementation in Diet-Induced Obese Rats

Parameter Observation Source
Body Weight No significant decrease compared to the high-fat control diet. nih.gov
Lipid Profile Normalization of triglycerides and LDL. nih.gov
Liver Morphology Noticeable weakening of fatty degeneration signs. nih.gov

| Inflammatory Cytokines | Suppression of IL-1β, IL-6, IL-10, IL-17A, GM-CSF production. | nih.gov |

Pain Management:

The amino acid tyrosine is the N-terminal residue for endogenous opioid peptides like endomorphins and enkephalins, which are known for their potent analgesic properties and high selectivity for the μ-opioid receptor. researchgate.net This structural motif is crucial for their pain-inhibiting function. researchgate.net Consequently, synthetic peptides incorporating tyrosine are a major focus of research for developing novel analgesics. researchgate.netnih.gov

One area of investigation involves creating modified peptides that are more resistant to enzymatic degradation. researchgate.net Another approach focuses on developing ligands that target opioid receptors with high affinity and specificity to produce pain relief with fewer side effects than traditional opioids. researchgate.netacs.org

A specific peptide containing a tyrosine amide structure, Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2), has been shown to produce significant, long-lasting analgesia when administered to rats. nih.gov The analgesic effect of this peptide was reversed by naloxone, confirming its action via opiate receptors. nih.gov This research underscores the potential of tyrosine-amide containing peptides as candidates for pain management therapies.

Investigation in Animal Models for Specific Conditions

The preclinical evaluation of compounds like this compound and its derivatives relies heavily on the use of animal models to understand their physiological effects and therapeutic potential. scielo.brmdpi.com These models are essential for studying complex biological processes such as pain and appetite in a living organism before human trials can be considered. mdpi.com

Pain Research Models:

In pain research, various animal models are employed to simulate different types of pain. For instance, the tail-flick test in rats is a common method to assess the efficacy of potential analgesics against acute thermal pain. In a notable study, the analgesic properties of the tyrosine-containing peptide Tyr-W-MIF-1 were evaluated using this model. nih.gov Intracerebroventricular injection of the peptide in Sprague-Dawley rats resulted in a rapid and significant increase in tail-flick latency, indicating a potent pain-relieving effect that lasted for at least 50 minutes. nih.gov Some animals in this study exhibited "barrel-rolling" behavior, though this was short-lived and not a prerequisite for the analgesic effect. nih.gov

Table 2: Analgesic Effect of Tyr-W-MIF-1 in a Rat Model

Animal Model Test Compound Key Finding Source
Sprague-Dawley Rat Tail-flick test Tyr-W-MIF-1 Significant increase in pain threshold (analgesia). nih.gov

Metabolic and Appetite Research Models:

For studies on appetite and metabolism, diet-induced obesity models are frequently used. The Wistar rat is a common choice for such studies. nih.gov By feeding the animals a high-fat, high-carbohydrate diet, researchers can induce a state of obesity that mimics certain aspects of the human condition. In these models, the effects of compounds on weight gain, food intake, and various metabolic markers can be assessed. nih.gov As detailed in the previous section, studies using this model have shown that dietary tyrosine can positively impact lipid profiles and reduce liver fat accumulation, demonstrating its role in metabolic regulation. nih.gov The selection of the animal model is critical and depends on the specific research question, with larger animals like pigs sometimes being used for their physiological similarity to humans, though they present greater management challenges. mdpi.commdpi.com

Advanced Research Methodologies and Techniques

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are theoretical disciplines that use computer simulations to study and predict the behavior of molecules at the atomic level. kallipos.gramazon.in These methods provide deep insights into the structural and energetic properties of H-Tyr-NH2 hcl, complementing experimental data.

Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For this compound, MD simulations can be employed to explore its conformational landscape, revealing how the molecule flexes, rotates, and changes shape in a solution. science.gov These simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes the positions and velocities of the particles. researchgate.net

By analyzing this trajectory, researchers can identify the most stable (lowest energy) conformations of tyrosinamide, understand the flexibility of its side chain and backbone, and study its interactions with solvent molecules. This information is critical for understanding how the molecule's three-dimensional shape influences its ability to interact with biological targets. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. samipubco.com The goal is to predict the binding mode and affinity of the ligand. The process involves generating a multitude of possible conformations of the ligand within the receptor's binding site and scoring them based on their energetic favorability. dergipark.org.tr

For this compound, docking studies can elucidate how its key functional groups interact with amino acid residues in a receptor's active site. Potential interactions include:

Ionic Bonding: The protonated N-terminal amine can form a salt bridge with negatively charged residues like aspartic acid or glutamic acid. mdpi.com

Hydrogen Bonding: The phenolic hydroxyl group, the primary amine, and the amide group can all act as hydrogen bond donors or acceptors. dergipark.org.trmdpi.com

Pi-Interactions: The aromatic tyrosine ring can engage in pi-pi stacking or cation-pi interactions with other aromatic or charged residues in the binding pocket. mdpi.com

These studies are instrumental in rationalizing observed biological activity and in guiding the design of new, more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used in drug design to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.commedcraveonline.com The fundamental principle is that the structural properties of a molecule determine its activity. mdpi.com

To build a QSAR model for analogues of this compound, a dataset of structurally related compounds with experimentally measured biological activities is required. For each compound, a set of molecular descriptors (numerical values representing physicochemical properties like lipophilicity, electronic properties, and steric features) is calculated. Statistical methods are then used to create an equation that relates these descriptors to the biological activity. mdpi.comnih.gov This resulting model can then be used to predict the activity of new, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing and accelerating the drug discovery process. jocpr.com

Docking Studies for Receptor Interactions

Radiolabeling and Imaging Techniques

The modification of this compound through radiolabeling has opened avenues for its use in advanced medical imaging and research. These techniques leverage the compound's ability to be tagged with radioactive isotopes, allowing for non-invasive visualization and quantification of biological processes at the molecular level.

Positron Emission Tomography (PET) Radiotracer Development

Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiopharmaceuticals to visualize and measure changes in metabolic processes, blood flow, regional chemical composition, and absorption. mdpi.com In the context of this compound, its derivatives have been explored for the development of PET radiotracers.

One notable example involves the use of O-(2-[18F]Fluoroethyl)-L-tyrosine ([18F]FET), an amino acid tracer that has become prominent in human brain tumor imaging. researchgate.net While not a direct use of this compound, the underlying tyrosine structure is fundamental. The synthesis of such tracers can be complex, often requiring automated, multi-step processes to achieve the desired radiochemical yield and purity. researchgate.net For instance, the fully automated synthesis of [18F]FET has been reported with a 20-25% radiochemical yield (decay corrected) and a radiochemical and enantiomeric purity of over 99%. researchgate.net

The development of PET tracers often involves modifying the core molecule to incorporate a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F), Carbon-11 (¹¹C), or Gallium-68 (⁶⁸Ga). osti.govnih.gov For tyrosine-containing compounds, this can be achieved through various chemical strategies. For example, azo coupling chemistry has been employed to label tyrosine residues with radiometal-containing diazonium salts, a method suitable for preparing PET radiotracers under mild conditions. nih.gov This technique has been used to incorporate ⁶⁴Cu and ⁶⁸Ga into tyrosine-containing peptides. researchgate.net

The resulting radiotracers, such as those derived from the tyrosine framework, are valuable for a range of diagnostic applications in oncology and neurology. mdpi.comusz.ch For example, ¹⁸F-ethyltyrosine (FET) is effectively taken up by brain tumors but shows minimal uptake in healthy brain tissue, making it an excellent agent for assessing brain tumors and differentiating between tumor recurrence and therapy-induced changes. usz.ch

Below is a table summarizing key radionuclides used in PET and their relevant properties.

RadionuclideHalf-lifeDecay Mode(s)Common Applications in PET
Fluorine-18 (¹⁸F)~110 minutesPositron Emission (β+)Oncology (FDG), Neurology (FET) researchgate.netosti.gov
Carbon-11 (¹¹C)~20 minutesPositron Emission (β+)Neurology, Cardiology osti.gov
Gallium-68 (⁶⁸Ga)~68 minutesPositron Emission (β+)Neuroendocrine tumors (DOTATATE), Prostate Cancer (PSMA) netrf.org
Copper-64 (⁶⁴Cu)~12.7 hoursβ+, β-, Electron CaptureImaging and Therapy nih.gov

Scintigraphy Studies

Scintigraphy is a diagnostic imaging technique that uses gamma cameras to detect radiation from internally administered radiopharmaceuticals. H-Tyr-NH2, or more specifically, tyrosinamide, has been incorporated into various molecular structures to facilitate radiolabeling for scintigraphic studies. These studies are crucial for understanding the biodistribution and pharmacokinetics of novel drug delivery systems and therapeutic agents.

A common approach involves incorporating tyrosinamide into polymers, which can then be radiolabeled with isotopes like Iodine-125 (¹²⁵I) or Iodine-131 (¹³¹I). utwente.nlresearchgate.net For example, N-methacryloyl tyrosinamide has been copolymerized with N-isopropylacrylamide to create thermoresponsive polymers. researchgate.net These polymers, after being labeled with ¹³¹I, were used to study their biodistribution in mice. The results showed that the labeled polymer remained localized at the application site, with approximately 90% of the radioactivity present 2 hours post-injection and slowly decreasing to about 80% over 14 days. researchgate.net

In another application, tyrosinamide was incorporated into poly(N-(2-hydroxypropyl) methacrylamide) (HPMA) copolymers to allow for labeling with ¹³¹I. This enabled the use of gamma scintigraphy to non-invasively image the biodistribution of the copolymer in mice, a technique valuable for future clinical pharmacokinetic studies. researchgate.net Similarly, immunoconjugates composed of a human IgM monoclonal antibody and polymers containing tyrosinamide have been radiolabeled with ¹²⁵I to study their biodistribution in mice. utwente.nl

The choice of radionuclide is critical for the specific application. For instance, Technetium-99m (⁹⁹ᵐTc) is a widely used isotope in scintigraphy due to its favorable decay characteristics. Bombesin (B8815690) (BN) peptide analogs have been conjugated with chelators and radiolabeled with ⁹⁹ᵐTc for the targeted imaging of gastrin-releasing peptide (GRP) receptor-positive breast tumors. nih.gov These studies demonstrate highly specific in vivo uptake in tumors, which can be clearly visualized by scintigraphy, along with rapid excretion from non-target tissues. nih.gov

The table below summarizes radionuclides commonly used in scintigraphy.

RadionuclideHalf-lifeGamma Ray Energy (keV)Common Applications in Scintigraphy
Technetium-99m (⁹⁹ᵐTc)6.01 hours140Bone scans, cardiac imaging, tumor imaging nih.gov
Iodine-123 (¹²³I)13.22 hours159Thyroid scans, brain imaging
Iodine-131 (¹³¹I)8.02 days364Thyroid therapy, tumor imaging researchgate.netresearchgate.net
Indium-111 (¹¹¹In)2.8 days171, 245Labeled antibodies, peptide receptor scintigraphy nih.govsnmjournals.org

Radiolabeled Binding Assays

Radiolabeled binding assays are a fundamental tool in pharmacology and molecular biology for quantifying the interaction between a radiolabeled ligand and a receptor or other binding site. giffordbioscience.com These assays are highly sensitive and allow for the determination of key binding parameters such as affinity (Kd) and the number of binding sites (Bmax). The principle involves incubating a biological sample (e.g., cell membranes, tissue homogenates) with a radiolabeled compound. giffordbioscience.com

In the context of H-Tyr-NH2, its derivatives are often used to create radioligands for these assays. For instance, tyrosinamide can be incorporated into larger molecules which are then iodinated, typically with Iodine-125 (¹²⁵I), a gamma-emitting radionuclide suitable for such assays. utwente.nlgoogle.com

A typical radioligand binding assay involves several key steps:

Preparation of Membranes: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes, which are rich in receptors. giffordbioscience.com

Incubation: The membranes are incubated with the radioligand at various concentrations. To determine non-specific binding, a parallel incubation is performed in the presence of a high concentration of an unlabeled competitor compound. giffordbioscience.comnih.gov

Separation: The receptor-bound radioligand is separated from the unbound radioligand, commonly by rapid vacuum filtration through glass fiber filters. giffordbioscience.com

Quantification: The radioactivity retained on the filters is measured using a scintillation counter. giffordbioscience.com

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). giffordbioscience.com

For example, [¹²⁵I-Tyr⁴]BN has been used as a radioligand in receptor autoradiography to study the expression of gastrin-releasing peptide (GRP) receptors in human prostate cancer tissues. snmjournals.org In competition binding assays, various unlabeled bombesin analogs were used to inhibit the binding of the radioligand, allowing for the determination of their respective affinities (IC₅₀ values). snmjournals.org

The table below outlines the key parameters derived from radiolabeled binding assays.

ParameterDescriptionMethod of Determination
Total Binding The total amount of radioligand bound to the receptor preparation.Measured in the absence of a competing unlabeled ligand. giffordbioscience.com
Non-specific Binding The portion of the radioligand that binds to components other than the specific receptor.Measured in the presence of a saturating concentration of an unlabeled competitor. giffordbioscience.comnih.gov
Specific Binding The amount of radioligand bound specifically to the target receptor.Calculated as Total Binding - Non-specific Binding. giffordbioscience.com
Kd (Equilibrium Dissociation Constant) The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. It is a measure of the radioligand's affinity for the receptor.Determined from saturation binding experiments. nih.gov
Ki (Inhibition Constant) The concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. It reflects the affinity of the unlabeled competitor.Calculated from the IC₅₀ value using the Cheng-Prusoff equation. acs.org
IC₅₀ (Half maximal inhibitory concentration) The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand.Determined from competition binding experiments. snmjournals.org
Bmax (Maximum number of binding sites) The total concentration of receptors in the sample, expressed per unit of protein or tissue weight.Determined from the plateau of the saturation binding curve.

Future Directions and Translational Research Potential

Development of Novel Therapeutic Agents

H-Tyr-NH2 HCl and its derivatives are instrumental in the discovery and development of new therapeutic agents for a variety of diseases. Its inherent structure, featuring a primary amine, a carboxamide, and a phenolic hydroxyl group, allows for diverse chemical modifications to create compounds with specific biological activities.

One of the key applications of this compound is as a foundational component in the synthesis of more complex peptides and peptidomimetics. vulcanchem.commedchemexpress.com Researchers utilize it as a starting material to build larger peptide chains, which can be designed to interact with specific biological targets like receptors and enzymes. vulcanchem.com By modifying the basic structure of tyrosinamide, scientists can conduct structure-activity relationship (SAR) studies to understand how chemical changes influence biological effects, a critical step in optimizing drug candidates for improved efficacy and reduced side effects. vulcanchem.com

Derivatives of this compound are being investigated for a range of therapeutic applications, including:

Anticancer Agents: Amino acid derivatives are widely used in the development of anticancer drugs. omizzur.com By incorporating tyrosinamide or its analogs into drug molecules, it's possible to enhance targeting to tumor cells, improve solubility, and lessen the toxicity to healthy cells. omizzur.com For instance, research has explored the synthesis of quinazolindionyl amino acid derivatives, including those with a tyrosine component, for their potential antitumor activity. arkat-usa.org

Neurodegenerative Diseases: The quest for effective treatments for conditions like Alzheimer's disease is ongoing, with researchers exploring various molecular targets. nih.gov The development of novel therapeutic agents often involves the synthesis of new chemical entities, and building blocks like this compound can play a role in creating compounds that target pathways involved in neurodegeneration.

Pain Management: The endogenous opioid peptide endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2) is a lead compound for developing painkillers with fewer side effects. unibo.itresearchgate.net The synthesis and study of its analogs, which prominently feature a tyrosine residue at the N-terminus, are crucial for understanding opioid receptor interactions and designing better analgesics. researchgate.net

Inflammatory Diseases: Research has shown that certain peptide derivatives, such as H-Gly-Tyr-NH2·HCl, exhibit inhibitory effects on serotonin (B10506) receptors and may have potential in treating inflammatory and autoimmune diseases. biosynth.com

The versatility of this compound as a scaffold is a significant advantage in drug discovery. Its ability to be incorporated into various molecular frameworks allows for the creation of diverse chemical libraries for screening against a multitude of biological targets. vulcanchem.comenamine.net

Biomarker Discovery and Diagnostic Applications

The unique properties of tyrosine and its derivatives, including this compound, make them valuable in the field of biomarker discovery and diagnostics. Biomarkers are crucial for early disease detection, prognosis, and monitoring treatment response. nih.gov

One promising area is the development of aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity. researchgate.net Researchers have successfully used a combinatorial method called SELEX (Systematic Evolution of Ligands by EXponential enrichment) to identify DNA sequences that bind to L-Tyrosinamide. researchgate.net This demonstrates the potential for creating tyrosinamide-specific aptamers that could be used in diagnostic assays. These "chemical antibodies" offer advantages over traditional antibodies, such as cost-effective synthesis and batch-to-batch consistency. researchgate.net

Furthermore, the development of advanced analytical techniques, such as polymerase chain reaction (PCR) chips, has revolutionized biomarker discovery. mdpi.com While not directly analyzing this compound, these platforms are used to detect nucleic acid biomarkers that may be associated with pathways where tyrosine metabolism or signaling is relevant. The identification of such biomarkers can lead to the development of companion diagnostics, ensuring that patients receive the most appropriate treatment. mdpi.com

The search for serum glycoprotein (B1211001) biomarkers for diseases like esophageal adenocarcinoma also highlights the importance of specific chemical moieties in diagnostic development. nih.gov While this research focuses on glycosylated proteins, the underlying principle of identifying unique molecular signatures is applicable to the development of diagnostics targeting molecules that incorporate tyrosinamide or similar structures.

Advancements in Peptide-Based Drug Delivery Systems

Peptide-based drug delivery systems (DDS) are a rapidly advancing field, and this compound and its derivatives play a role in their development. nih.gov These systems aim to deliver therapeutic agents to specific sites in the body, thereby increasing efficacy and reducing side effects. jns.edu.af

Peptides can be used as targeting ligands, directing drug-loaded nanoparticles or other carriers to specific cells or tissues. nih.gov The tyrosine residue, with its phenolic hydroxyl group, offers a site for conjugation to drugs or carrier molecules. The ability to incorporate tyrosinamide into peptide sequences allows for the design of DDS with tailored properties. vulcanchem.com

One approach involves the use of peptide-drug conjugates (PDCs), where a cytotoxic drug is linked to a peptide that targets a receptor overexpressed on cancer cells. frontiersin.org This strategy enhances the selective delivery of the drug to the tumor site. nih.gov The development of such targeted therapies relies on the availability of versatile building blocks like this compound to construct the targeting peptide.

Furthermore, self-assembling peptides are being explored for drug delivery applications. frontiersin.org These peptides can form nanostructures, such as hydrogels or micelles, that can encapsulate and release drugs in a controlled manner. nih.govacs.org The sequence and properties of the amino acids, including tyrosine, are critical in determining the self-assembly behavior and drug-loading capacity of these systems. frontiersin.orgacs.org

Exploration in Biomedical Material Science (e.g., Hydrogels, Tissue Engineering)

The unique properties of tyrosine-containing peptides are being harnessed in the field of biomedical material science, particularly in the development of hydrogels for tissue engineering and other applications. mdpi.comrsc.org Hydrogels are three-dimensional networks of polymers that can absorb large amounts of water, mimicking the natural extracellular matrix. nih.gov

Injectable hydrogels are of particular interest as they can be delivered in a minimally invasive manner. rsc.org Systems based on hyaluronic acid-tyramine (HA-Tyr) conjugates have been developed that form hydrogels in vivo through an enzyme-induced oxidative coupling of the tyramine (B21549) moieties. rsc.orgresearchgate.net These hydrogels have shown great potential for drug delivery and as scaffolds for tissue regeneration. rsc.orgresearchgate.net The mechanical properties and degradation rate of these hydrogels can be tuned, making them suitable for a variety of applications. researchgate.net

Self-assembling peptides containing tyrosine can also form hydrogels with distinct nanostructures. chemrxiv.org The position of the tyrosine residue within the peptide sequence can significantly influence the self-assembly process and the resulting material properties. chemrxiv.org This level of control is crucial for designing biomaterials that can elicit specific cellular responses, such as promoting tissue repair or modulating inflammation. chemrxiv.org

The ability to create hydrogels with tunable properties makes tyrosine-containing materials promising for applications in:

Tissue Engineering: Providing scaffolds that support cell growth and tissue formation. nih.gov

Drug Delivery: Encapsulating and releasing therapeutic agents in a controlled manner. researchgate.net

Wound Healing: Creating environments that promote the natural healing process. mdpi.com

Sustainable Synthesis and Green Chemistry Approaches in Peptide Research

The synthesis of peptides, while essential for research and drug development, has traditionally involved the use of large quantities of organic solvents and reagents, raising environmental concerns. unibo.itacs.org Consequently, there is a growing emphasis on developing more sustainable and "green" methods for peptide synthesis. acs.orgunive.it

Research in green peptide chemistry is focused on several key areas:

Greener Solvents: Efforts are being made to replace commonly used solvents like N,N-dimethylformamide (DMF) with more environmentally friendly alternatives. acs.org Studies have explored the use of solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) for solid-phase peptide synthesis (SPPS). acs.org

Improved Coupling Reagents: The development of more atom-efficient and less hazardous coupling reagents is a major goal. acs.org While traditional reagents are effective, they often have poor atom economy and can pose safety risks. acs.org

Mechanochemistry: Solvent-free or minimal-solvent peptide bond formation using mechanochemical methods, such as ball-milling, is being investigated. unibo.it This approach has been successfully used to synthesize the opioid peptide endomorphin-1 (H-Tyr-Pro-Trp-Phe-NH2). unibo.it

Synthesis in Aqueous Media: Performing peptide synthesis in water would drastically reduce the reliance on organic solvents. unive.it While challenging due to solubility issues and potential side reactions like racemization, progress is being made in this area, including the use of water-soluble protecting groups and micellar catalysis. unive.it

N- to C-Directional Synthesis: While conventional peptide synthesis proceeds from the C-terminus to the N-terminus, nature synthesizes peptides in the opposite direction. chemrxiv.org Exploring N- to C-directional synthesis methods offers potential advantages in terms of sustainability and efficiency. chemrxiv.org

The synthesis of peptides containing this compound or its derivatives stands to benefit from these advancements, making the production of these valuable compounds more environmentally responsible.

Challenges and Opportunities in this compound Research

Despite its potential, research involving this compound and its derivatives faces several challenges that also present opportunities for innovation.

Challenges:

Synthesis Complexity: The chemical synthesis of peptides, especially longer and more complex ones, can be challenging and expensive. unibo.itacs.org Overcoming issues like aggregation and ensuring high purity remain key hurdles.

Stability and Bioavailability: Peptides, in general, can have limited stability in the body and may be rapidly degraded by enzymes. Enhancing their metabolic stability and bioavailability is a major focus of research. researchgate.net

Target Specificity: Achieving high specificity for a particular biological target while minimizing off-target effects is a constant challenge in drug development. vulcanchem.com

Opportunities:

Novel Chemistries: The development of new synthetic methods and coupling reagents will continue to drive innovation in peptide chemistry, enabling the creation of novel and more effective compounds. acs.orgunife.it

Advanced Delivery Systems: Continued advancements in nanotechnology and material science will lead to more sophisticated drug delivery systems that can protect peptides from degradation and deliver them to their intended targets with high precision. nih.govmdpi.com

Computational Design: The use of computational modeling and simulation can aid in the rational design of peptides with improved properties, such as enhanced binding affinity and stability, thereby accelerating the drug discovery process. researchgate.net

Multifunctional Materials: The integration of tyrosine-containing peptides into multifunctional materials for simultaneous diagnostics and therapy (theranostics) is an exciting area of future research. core.ac.uk

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing H-Tyr-NH2 HCl with high purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used, employing Fmoc or Boc chemistry. Critical steps include:

  • Coupling Efficiency : Use HOBt/DIC activation to minimize racemization .
  • Purification : Reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) to isolate the target compound .
  • Validation : Confirm molecular identity via ESI-MS or MALDI-TOF and assess purity (>95%) using analytical HPLC .
    • Key Considerations : Optimize resin choice (e.g., Wang resin) and cleavage conditions (e.g., TFA cocktail) to preserve the amide bond and HCl salt stability .

Q. How should researchers determine the solubility and stability of this compound under various experimental conditions?

  • Methodological Answer :

  • Solubility Screening : Test in aqueous buffers (pH 2–7.4), DMSO, and DMF. Use spectrophotometry (UV-Vis at 280 nm) or gravimetric analysis to quantify solubility .
  • Stability Assessment : Conduct accelerated degradation studies:
  • Temperature : Store aliquots at 4°C, 25°C, and 37°C; analyze via HPLC weekly for 4 weeks .
  • Light Sensitivity : Expose samples to UV/VIS light (ICH Q1B guidelines) and monitor degradation products .

Q. What analytical techniques are most effective for validating the purity of this compound?

  • Methodological Answer :

  • Chromatography : Analytical HPLC (≥95% purity threshold) with a C18 column and dual-wavelength detection (214 nm for peptide bonds, 254 nm for impurities) .
  • Spectroscopy :
  • NMR : Confirm structure via 1H^1H- and 13C^{13}C-NMR (e.g., δ 7.1 ppm for tyrosine aromatic protons) .
  • Mass Spectrometry : Compare observed [M+H]+^+ with theoretical molecular weight (e.g., 239.7 g/mol for this compound) .

Advanced Research Questions

Q. How can researchers design robust in vivo studies to assess the pharmacokinetics of this compound?

  • Methodological Answer :

  • Experimental Design :
  • Dose Optimization : Conduct pilot studies to determine LD50 and therapeutic range using logarithmic dose increments .
  • Administration Routes : Compare IV (bolus), IP, and oral gavage to assess bioavailability differences .
  • Data Collection :
  • Plasma Sampling : Use LC-MS/MS to quantify this compound at 0, 15, 30, 60, 120, and 240 min post-administration .
  • Tissue Distribution : Euthanize cohorts at staggered timepoints; homogenize tissues (liver, kidney, brain) for analysis .
  • Statistical Rigor : Apply non-compartmental analysis (NCA) for AUC and half-life calculations; use ANOVA for cohort comparisons .

Q. What strategies are recommended for resolving contradictions in reported receptor binding affinities of this compound?

  • Methodological Answer :

  • Systematic Review :
  • Assay Conditions : Compare buffer pH (e.g., Tris vs. HEPES), ionic strength, and temperature across studies .
  • Control Experiments : Validate assay specificity via competitive binding with known ligands (e.g., naloxone for opioid receptors) .
  • Meta-Analysis : Use PRISMA guidelines to aggregate data, assess heterogeneity (I2^2 statistic), and perform subgroup analyses .
  • In Silico Modeling**: Dock this compound into receptor crystal structures (e.g., μ-opioid receptor PDB: 4DKL) to identify binding pose variations .

Q. How can researchers optimize experimental parameters for studying this compound in enzyme inhibition assays?

  • Methodological Answer :

  • Kinetic Studies :
  • Substrate Titration : Vary substrate concentration (0.1–10× Km_m) to determine inhibition modality (competitive vs. non-competitive) .
  • IC50 Determination : Use 8-point dose-response curves (0.1 nM–100 μM) with nonlinear regression analysis .
  • Buffer Compatibility : Pre-test this compound stability in assay buffers (e.g., avoid DTT if disulfide reduction is a risk) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.